molecular formula C6H6BrNOS B13206702 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one

2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one

Cat. No.: B13206702
M. Wt: 220.09 g/mol
InChI Key: CFWOYBOSTPOODK-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one is a chemical compound with the molecular formula C₆H₆BrNOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 3-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one typically involves the bromination of thiophene followed by subsequent functional group transformations. One common method includes the reaction of 3-bromothiophene with ethyl chloroacetate in the presence of a base to form an ester intermediate. This intermediate is then subjected to aminolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison: 2-Amino-1-(3-bromothiophen-2-YL)ethan-1-one is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable molecule for targeted research and applications .

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

2-amino-1-(3-bromothiophen-2-yl)ethanone

InChI

InChI=1S/C6H6BrNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2

InChI Key

CFWOYBOSTPOODK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)CN

Origin of Product

United States

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